![molecular formula C16H17FN2O3S B5799087 N~1~-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5799087.png)
N~1~-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
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Overview
Description
N1-(3,4-dimethylphenyl)-N2-[(4-fluorophenyl)sulfonyl]glycinamide is a compound of interest due to its chemical structure and potential applications in various fields. This compound is part of the broader family of sulfonamide compounds, known for their diverse chemical properties and applications.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves various chemical reactions and techniques. For example, the one-pot multistep Bohlmann-Rahtz heteroannulation reactions have been used to synthesize complex molecules like dimethyl sulfomycinamate, which shares structural similarities with our compound of interest (Bagley et al., 2005). This indicates the complexity and the steps involved in the synthesis of such molecules.
Molecular Structure Analysis
The structure of related compounds has been determined through methods such as single-crystal X-ray diffraction, which helps in understanding the spatial arrangement of atoms within the molecule and the molecular geometry (Ma et al., 2008).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions and have unique properties. For instance, the reaction of sulfonamide with Mn(ClO4)2·6H2O at different pH values resulted in new dinuclear complexes, indicating the reactive nature and versatility of sulfonamide compounds in forming new chemical entities (Ma et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and stability, are influenced by their molecular structure. For example, the solubility in organic solvents and the potential for crystalline formation can be studied through the properties of similar sulfonamide derivatives (Mailyan et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, bond formation, and interaction with other molecules, are essential in understanding the functionality of sulfonamide compounds. For example, the oxidative reactivity of N-(2-iodylphenyl)tosylamides showcases the chemical behavior of sulfonamide-based molecules under oxidative conditions (Mailyan et al., 2009).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-11-3-6-14(9-12(11)2)19-16(20)10-18-23(21,22)15-7-4-13(17)5-8-15/h3-9,18H,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKARDFGUYQQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24783590 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N~1~-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide |
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